molecular formula C15H17FN2O2 B2543871 N-(1-cyano-1-cyclopropylethyl)-2-(2-fluoro-3-methylphenoxy)acetamide CAS No. 1797241-93-0

N-(1-cyano-1-cyclopropylethyl)-2-(2-fluoro-3-methylphenoxy)acetamide

Cat. No. B2543871
M. Wt: 276.311
InChI Key: GEDDWRSZRLGMHZ-UHFFFAOYSA-N
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Description

N-(1-cyano-1-cyclopropylethyl)-2-(2-fluoro-3-methylphenoxy)acetamide, also known as CCPA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CCPA belongs to the family of adenosine receptor agonists and acts as a selective A1 adenosine receptor agonist.

Mechanism Of Action

N-(1-cyano-1-cyclopropylethyl)-2-(2-fluoro-3-methylphenoxy)acetamide acts as a selective A1 adenosine receptor agonist, which means that it binds to and activates A1 adenosine receptors. Activation of A1 adenosine receptors leads to the inhibition of adenylate cyclase, which results in a decrease in intracellular cAMP levels. This, in turn, leads to the inhibition of neurotransmitter release, resulting in various physiological effects.

Biochemical And Physiological Effects

N-(1-cyano-1-cyclopropylethyl)-2-(2-fluoro-3-methylphenoxy)acetamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, improve cardiac function, and have neuroprotective effects. Additionally, N-(1-cyano-1-cyclopropylethyl)-2-(2-fluoro-3-methylphenoxy)acetamide has been shown to regulate sleep, anxiety, and depression.

Advantages And Limitations For Lab Experiments

One of the advantages of using N-(1-cyano-1-cyclopropylethyl)-2-(2-fluoro-3-methylphenoxy)acetamide in lab experiments is its high purity, which ensures consistent results. Additionally, N-(1-cyano-1-cyclopropylethyl)-2-(2-fluoro-3-methylphenoxy)acetamide is a selective A1 adenosine receptor agonist, which means that it can be used to study the role of A1 adenosine receptors in various physiological and pathological processes. However, N-(1-cyano-1-cyclopropylethyl)-2-(2-fluoro-3-methylphenoxy)acetamide has some limitations, including its relatively short half-life and the fact that it cannot be used in vivo due to its poor bioavailability.

Future Directions

There are several future directions for the use of N-(1-cyano-1-cyclopropylethyl)-2-(2-fluoro-3-methylphenoxy)acetamide in scientific research. One potential direction is the use of N-(1-cyano-1-cyclopropylethyl)-2-(2-fluoro-3-methylphenoxy)acetamide in the treatment of various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another potential direction is the use of N-(1-cyano-1-cyclopropylethyl)-2-(2-fluoro-3-methylphenoxy)acetamide in the treatment of cardiovascular diseases, such as heart failure and hypertension. Additionally, N-(1-cyano-1-cyclopropylethyl)-2-(2-fluoro-3-methylphenoxy)acetamide could be used to study the role of adenosine receptors in regulating immune function and inflammation.

Synthesis Methods

The synthesis of N-(1-cyano-1-cyclopropylethyl)-2-(2-fluoro-3-methylphenoxy)acetamide involves the reaction of 2-(2-fluoro-3-methylphenoxy) acetic acid with 1-cyano-1-cyclopropane carboxylic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. The reaction yields N-(1-cyano-1-cyclopropylethyl)-2-(2-fluoro-3-methylphenoxy)acetamide as a white solid with a purity of over 95%.

Scientific Research Applications

N-(1-cyano-1-cyclopropylethyl)-2-(2-fluoro-3-methylphenoxy)acetamide has been widely used in scientific research as a tool to study the role of adenosine receptors in various physiological and pathological processes. N-(1-cyano-1-cyclopropylethyl)-2-(2-fluoro-3-methylphenoxy)acetamide has been shown to have neuroprotective effects in ischemic stroke, reduce inflammation in the lungs, and improve cardiac function in heart failure. N-(1-cyano-1-cyclopropylethyl)-2-(2-fluoro-3-methylphenoxy)acetamide has also been used to study the role of adenosine receptors in regulating sleep, anxiety, and depression.

properties

IUPAC Name

N-(1-cyano-1-cyclopropylethyl)-2-(2-fluoro-3-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2O2/c1-10-4-3-5-12(14(10)16)20-8-13(19)18-15(2,9-17)11-6-7-11/h3-5,11H,6-8H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEDDWRSZRLGMHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)NC(C)(C#N)C2CC2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyano-1-cyclopropylethyl)-2-(2-fluoro-3-methylphenoxy)acetamide

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